molecular formula C10H8BrF3O3 B15091770 4-Bromo-3-(3,3,3-trifluoropropoxy)benzoic acid

4-Bromo-3-(3,3,3-trifluoropropoxy)benzoic acid

Cat. No.: B15091770
M. Wt: 313.07 g/mol
InChI Key: JXJHFRQICVXVAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-3-(3,3,3-trifluoropropoxy)benzoic acid is an organic compound with the molecular formula C10H8BrF3O3 It is a derivative of benzoic acid, where the benzene ring is substituted with a bromine atom and a trifluoropropoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-(3,3,3-trifluoropropoxy)benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromo-3-hydroxybenzoic acid.

    Reaction with Trifluoropropyl Bromide: The hydroxy group is substituted with a trifluoropropoxy group using trifluoropropyl bromide in the presence of a base such as potassium carbonate.

    Reaction Conditions: The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-(3,3,3-trifluoropropoxy)benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to form derivatives like acid chlorides.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or borane.

Major Products

    Substitution Products: Various substituted benzoic acids.

    Oxidation Products: Acid chlorides or anhydrides.

    Reduction Products: Alcohols or aldehydes.

Scientific Research Applications

4-Bromo-3-(3,3,3-trifluoropropoxy)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty polymers and materials with unique properties due to the presence of the trifluoropropoxy group.

Mechanism of Action

The mechanism of action of 4-Bromo-3-(3,3,3-trifluoropropoxy)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoropropoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can influence its binding affinity and specificity towards target proteins, thereby modulating their activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-3-(trifluoromethyl)benzoic acid: Similar structure but with a trifluoromethyl group instead of a trifluoropropoxy group.

    3-Fluoro-4-(trifluoromethyl)benzoic acid: Contains a fluorine atom and a trifluoromethyl group.

    3-Bromo-4-tert-butylbenzoic acid: Substituted with a tert-butyl group instead of a trifluoropropoxy group.

Uniqueness

4-Bromo-3-(3,3,3-trifluoropropoxy)benzoic acid is unique due to the presence of the trifluoropropoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and potential biological activity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H8BrF3O3

Molecular Weight

313.07 g/mol

IUPAC Name

4-bromo-3-(3,3,3-trifluoropropoxy)benzoic acid

InChI

InChI=1S/C10H8BrF3O3/c11-7-2-1-6(9(15)16)5-8(7)17-4-3-10(12,13)14/h1-2,5H,3-4H2,(H,15,16)

InChI Key

JXJHFRQICVXVAQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)OCCC(F)(F)F)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.